molecular formula C12H18N2O B8013246 3-Methyl-4-(morpholin-4-ylmethyl)aniline

3-Methyl-4-(morpholin-4-ylmethyl)aniline

Cat. No.: B8013246
M. Wt: 206.28 g/mol
InChI Key: VYNVAVZLVDMLFX-UHFFFAOYSA-N
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Description

3-Methyl-4-(morpholin-4-ylmethyl)aniline (CAS: 112900-82-0) is a substituted aniline derivative featuring a methyl group at the 3-position and a morpholinylmethyl group at the 4-position of the benzene ring . Its molecular formula is C12H17N2O (MW: 205.28 g/mol). The morpholine ring contributes to enhanced solubility in polar solvents due to its hydrogen-bonding capacity, while the methyl group introduces steric and electronic effects that modulate reactivity. This compound is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-methyl-4-(morpholin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-8-12(13)3-2-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNVAVZLVDMLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with morpholine in the presence of a reducing agent. The nitro group is first reduced to an amine, followed by the introduction of the morpholin-4-ylmethyl group. Common reducing agents used in this process include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methyl-4-(morpholin-4-ylmethyl)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the aniline ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aniline ring.

Scientific Research Applications

3-Methyl-4-(morpholin-4-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-4-(morpholin-4-ylmethyl)aniline (CAS: 494777-08-1)

  • Molecular Formula : C11H15ClN2O (MW: 226.70 g/mol)
  • The chlorine atom reduces basicity compared to the methyl analog, influencing protonation states under physiological conditions .
  • Applications : Investigated in kinase inhibition studies due to its ability to form halogen bonds with target proteins .

3-(Morpholin-4-ylmethyl)aniline (CAS: 123207-48-7)

  • Molecular Formula : C11H16N2O (MW: 192.26 g/mol)
  • Key Differences :
    • The morpholinylmethyl group is at the 3-position instead of the 4-position, altering steric interactions in molecular recognition.
    • Reduced steric hindrance compared to the 3-methyl-4-substituted analog may improve binding to flat enzymatic pockets .
  • Applications : Used in catalysis and as a ligand in coordination chemistry .

3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8)

  • Molecular Formula: C14H15NO (MW: 213.28 g/mol)
  • Key Differences: Replacement of the morpholinylmethyl group with a lipophilic 2-methylphenoxy ether increases hydrophobicity, favoring membrane permeability.
  • Applications : Intermediate in polymer synthesis and agrochemicals .

N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (Compound 2g, )

  • Molecular Formula : C16H15ClN4O2 (MW: 330.77 g/mol)
  • Key Differences: Introduction of a nitroso (-NO) group at the 2-position increases electrophilicity, enabling covalent interactions with nucleophilic residues. The 4-chlorophenyl group enhances π-π stacking interactions in protein binding .
  • Applications : Studied for its redox-active properties in medicinal chemistry .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Substituents Solubility (Polar Solvents) Key Applications
3-Methyl-4-(morpholin-4-ylmethyl)aniline 112900-82-0 C12H17N2O 205.28 3-Me, 4-morpholinylmethyl High Kinase inhibitors
3-Chloro-4-(morpholin-4-ylmethyl)aniline 494777-08-1 C11H15ClN2O 226.70 3-Cl, 4-morpholinylmethyl Moderate Halogen-bonding ligands
3-(Morpholin-4-ylmethyl)aniline 123207-48-7 C11H16N2O 192.26 3-morpholinylmethyl High Catalysis, coordination
3-Methyl-4-(2-methylphenoxy)aniline 860573-00-8 C14H15NO 213.28 3-Me, 4-(2-Me-phenoxy) Low Polymer intermediates

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